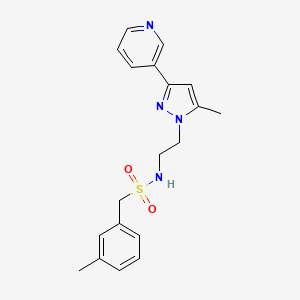

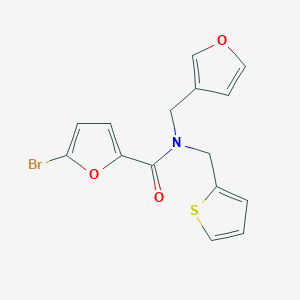

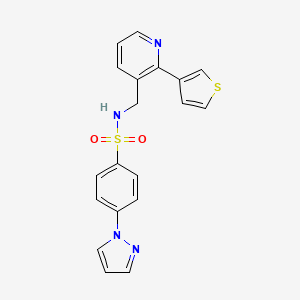

![molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2](/img/structure/B2779168.png)

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recent Advances in Cyclohexene Oxidation

Cyclohexene oxidation can yield a variety of products depending on the oxidation depth and reaction sites, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These products are significant intermediates in the chemical industry. Selective oxidation of cyclohexene is highly valuable for both academic and industrial applications, aiming for specific targeted products through controlled reactions. Recent studies highlight the importance of choosing appropriate oxidants for achieving selectivity in the oxidation process (Cao et al., 2018).

Catalytic Oxidation of Cyclohexane

The oxidation of cyclohexane plays a crucial role in the industrial production of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil, which are precursors for nylon production. A comprehensive review covers various catalysts and conditions for cyclohexane oxidation, emphasizing the potential of metal and metal oxide catalysts for high selectivity and conversion. The use of hydrochloric acid as an additive has shown effectiveness in enhancing photocatalytic oxidation processes (Abutaleb & Ali, 2021).

Environmental Degradation of Pharmaceuticals

Advanced Oxidation Processes (AOPs) are employed to treat recalcitrant compounds in the environment, including pharmaceuticals. A review on the degradation of acetaminophen by AOPs provides insights into different kinetics, mechanisms, by-products, and their biotoxicity. The release of these compounds into the environment poses significant ecological risks, highlighting the importance of effective degradation methods (Qutob et al., 2022).

Physiology of Acetic Acid Bacteria in Fermentation

Acetic acid bacteria play a pivotal role in the production of vinegar and fermented beverages through oxidative fermentation. Their metabolism transforms various substrates into commercially valuable products, including the conversion of ethanol into acetic acid. This comprehensive review outlines the physiology of acetic acid bacteria and their biotechnological applications, reflecting on the production processes and health benefits associated with fermented products (Lynch et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-6-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c17-13-9-16(6-2-1-3-7-16)21-14-5-4-11(8-12(13)14)20-10-15(18)19/h4-5,8H,1-3,6-7,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVARIMZVITILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

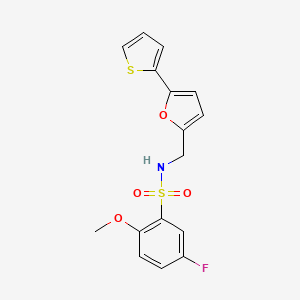

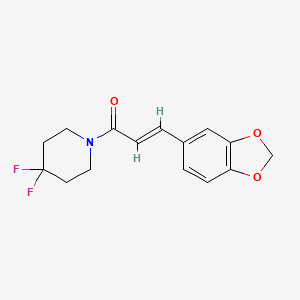

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2779087.png)

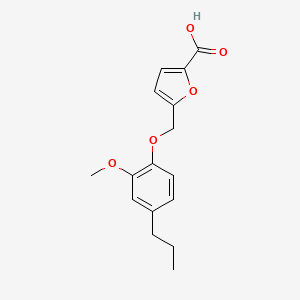

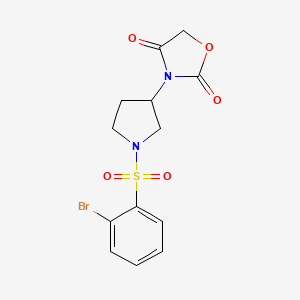

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

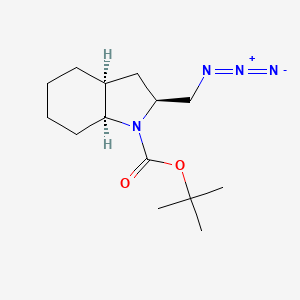

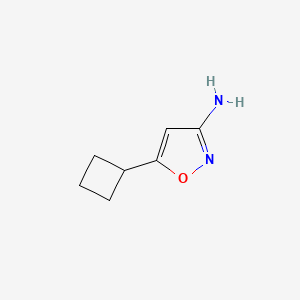

![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)